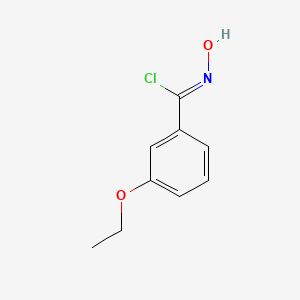

2-ethyl-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

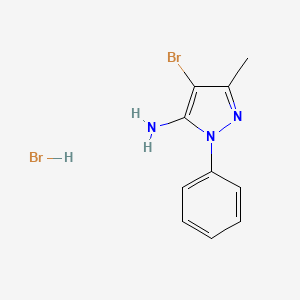

2-ethyl-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide, also known as ETB, is a chemical compound that has gained significant attention due to its potential as a therapeutic agent. It belongs to the class of thiadiazole compounds and has been studied extensively for its pharmacological properties.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

2-ethyl-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide, as part of the broader family of 1,3,4-thiadiazole derivatives, has been investigated for its antimicrobial and antifungal activities. These compounds have shown moderate activity against various bacterial and fungal species. The synthesis and characterization of these compounds, including their spectral data, have provided insights into their potential as antimicrobial agents. This highlights their significance in scientific research aimed at discovering new treatments for infections caused by resistant strains of bacteria and fungi (Vinusha et al., 2015).

Anticancer Potential

Research has also explored the anticancer properties of 1,3,4-thiadiazole derivatives, indicating their potential as potent anticancer agents. Studies have involved the synthesis of novel thiadiazole derivatives and their evaluation against various cancer cell lines, demonstrating significant anticancer activity. This research opens new avenues for the development of effective cancer treatments, underscoring the importance of 1,3,4-thiadiazole derivatives in medicinal chemistry and oncology (Gomha et al., 2017).

Development of Quality Control Methods for Anticonvulsants

Further scientific research has focused on the development of quality control methods for promising anticonvulsants among 1,3,4-thiadiazole derivatives. This includes the establishment of identification, determination of impurities, and quantitative determination techniques. Such studies are crucial for the introduction of new medicinal products into medical practice, ensuring their safety and efficacy (Sych et al., 2018).

Hypoxia-Selective Antitumor Agents

The exploration of 1,3,4-thiadiazole derivatives as hypoxia-selective antitumor agents has been another area of research. These compounds have been evaluated for their cytotoxicity under hypoxic conditions, offering a targeted approach to cancer treatment. The development of derivatives with improved solubility and rapid kinetics of killing under hypoxia demonstrates the potential of these compounds in enhancing the efficacy of cancer therapies (Hay et al., 1995).

Enzyme Inhibition for Therapeutic Applications

1,3,4-thiadiazole derivatives have also been studied for their potential as enzyme inhibitors, targeting specific enzymes for therapeutic applications. This includes the inhibition of urease enzymes, which could have significant implications for treating diseases associated with urease activity. The synthesis and evaluation of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides have shown potent urease inhibitory activity, highlighting the therapeutic potential of these compounds (Nazir et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Related compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-3-9(4-2)12(19)15-14-17-16-13(22-14)10-6-5-7-11(8-10)18(20)21/h5-9H,3-4H2,1-2H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSBGEKHXZHGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

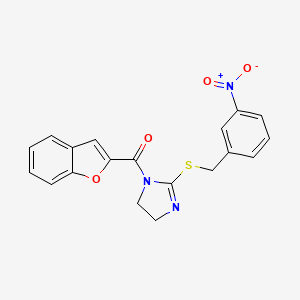

![6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774936.png)

![N-butyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2774939.png)

![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)

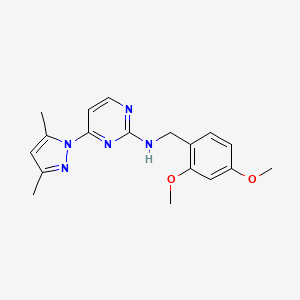

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)

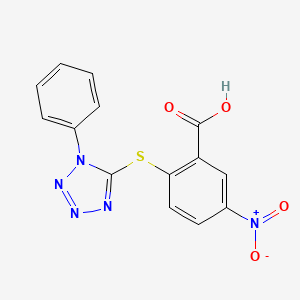

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)

![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)